Cas no 2586127-08-2 (Benzene, 2-cyclopropyl-1-methyl-4-nitro-)

Benzene, 2-cyclopropyl-1-methyl-4-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-cyclopropyl-1-methyl-4-nitro-
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- Inchi: 1S/C10H11NO2/c1-7-2-5-9(11(12)13)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3
- InChI Key: XBJIILPTJVAUCX-UHFFFAOYSA-N
- SMILES: CC1C(=CC(=CC=1)[N+]([O-])=O)C1CC1
Benzene, 2-cyclopropyl-1-methyl-4-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021QBE-500mg |
2-Cyclopropyl-1-methyl-4-nitrobenzene |
2586127-08-2 | 95% | 500mg |
$717.00 | 2025-02-12 | |
Aaron | AR021QBE-250mg |
2-Cyclopropyl-1-methyl-4-nitrobenzene |
2586127-08-2 | 95% | 250mg |
$631.00 | 2025-02-12 |
Benzene, 2-cyclopropyl-1-methyl-4-nitro- Related Literature
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on Benzene, 2-cyclopropyl-1-methyl-4-nitro-
Benzene, 2-Cyclopropyl-1-Methyl-4-Nitro-
Benzene, 2-Cyclopropyl-1-Methyl-4-Nitro- (CAS No: 2586127-08-2) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its benzene ring substituted with a cyclopropyl group at the 2-position, a methyl group at the 1-position, and a nitro group at the 4-position. The combination of these substituents imparts distinctive chemical properties and reactivity, making it a valuable molecule for various applications.
The synthesis of Benzene, 2-Cyclopropyl-1-Methyl-4-Nitro- involves a multi-step process that typically begins with the nitration of a suitable benzene derivative. Recent advancements in nitration techniques have enabled higher yields and improved purity, which are critical for its use in specialized applications. The cyclopropyl group is introduced through a Friedel-Crafts alkylation reaction, while the methyl group is added via methylation under controlled conditions. These steps are carefully optimized to ensure the stability and functionality of the final product.
One of the most notable applications of this compound is in the field of pharmaceuticals. Researchers have explored its potential as a precursor for bioactive molecules, particularly in anti-cancer drug development. The nitro group serves as an electron-withdrawing substituent, which can enhance the compound's ability to interact with biological targets. Recent studies have demonstrated that derivatives of Benzene, 2-Cyclopropyl-1-Methyl-4-Nitro- exhibit promising anti-proliferative activity against various cancer cell lines.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new semiconducting materials. The cyclopropyl group contributes to the molecule's rigidity and planarity, which are essential for efficient charge transport in electronic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical properties.
The chemical stability of Benzene, 2-Cyclopropyl-1-Methyl-4-Nitro- is another area of interest. Studies have shown that the molecule exhibits remarkable resistance to oxidative degradation under ambient conditions. This property makes it suitable for use in high-performance materials that require long-term stability. Furthermore, its thermal stability has been characterized using advanced techniques such as differential scanning calorimetry (DSC), which has provided insights into its decomposition pathways.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent investigations have revealed that under specific microbial conditions, Benzene, 2-Cyclopropyl-1-Methyl-4-Nitro- undergoes biodegradation through nitroreduction and subsequent ring-opening reactions. These findings are significant for developing strategies to mitigate potential environmental risks associated with its production and use.
In conclusion, Benzene, 2-Cyclopropyl-1-Methyl-4-Nitro- (CAS No: 2586127-08-2) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis, while its chemical properties make it suitable for advanced materials and pharmaceutical applications. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in modern chemistry and technology.
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